molecular formula C7H7BrClN B13125173 2-(2-Bromoethyl)-3-chloropyridine

2-(2-Bromoethyl)-3-chloropyridine

Cat. No.: B13125173
M. Wt: 220.49 g/mol
InChI Key: NEUJZCBCCFEXGE-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-3-chloropyridine is a halogenated pyridine derivative featuring a bromoethyl (-CH2CH2Br) substituent at the 2-position and a chlorine atom at the 3-position of the pyridine ring. Its molecular formula is C7H7BrClN, with a calculated molecular weight of 220.35 g/mol.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

2-(2-bromoethyl)-3-chloropyridine

InChI

InChI=1S/C7H7BrClN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2

InChI Key

NEUJZCBCCFEXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCBr)Cl

Origin of Product

United States

Preparation Methods

Multi-step Synthesis via Hydrazinopyridine Intermediates and Bromination

A comprehensive industrially applicable method involves the following steps, as described in a 2016 Chinese patent (CN106187998A):

Step Reagents & Conditions Description Outcome
1 2,3-Dichloropyridine (60-80 g), ethanol (95%, 200-300 ml), hydrazine hydrate (50%, 100-150 ml), reflux 20-30 h Nucleophilic substitution of chlorine by hydrazine Formation of 3-chloride-2-hydrazinopyridine
2 Sodium ethoxide solution (100-150 ml), 3-chloride-2-hydrazinopyridine (max 25-30 g), ethyl maleate (40-45 g), reflux 2-3 h Cyclization with ethyl maleate 2-(3-chloropyridine-2-base)-5-hydroxypyrazoles-3-ethyl formate
3 Tribromophosphine oxide (30-35 g), acetonitrile (200-250 ml), DMF (20-25 ml), reflux 4-5 h Bromination of pyrazole intermediate 3-bromo-1-(3-chloropyridine-2-base)-4,5-dihydro-1H-pyrazole-5-ethyl formate
4 Concentrated sulfuric acid (20-25 g), hydrogen peroxide (30%), acetonitrile (250-300 ml), reflux 2-3 h Oxidation and rearrangement 3-bromo-1-(3-chloropyridine-2-base)-1H-pyrazole-5-ethyl formate
5 Sodium hydroxide (5-6 g), methanol (100-120 ml), water (80-120 ml), room temperature 5-6 h Hydrolysis and acidification Final product: 1-(3-chloropyridine-2-base)-3-bromo-1H-pyrazoles-5-formic acid (precursor to 2-(2-bromoethyl)-3-chloropyridine)

This method is notable for mild reaction conditions, improved yield, and suitability for industrial scale. The use of sodium ethoxide accelerates the cyclization step, and sodium sulfite removes residual bromine to enhance purity.

Chlorination of Pyridine to Obtain 3-Chloropyridine

The preparation of 3-chloropyridine, a key precursor, can be achieved by gas-phase light chlorination of pyridine under UV irradiation, as detailed in a 2010 patent (CN101830844A):

  • Pyridine and chlorine gas are reacted in the presence of an activator and UV light at 150-170 °C for 3-5 seconds.
  • The reaction mixture is cooled and separated; hydrochloric acid is absorbed from the gas phase.
  • Neutralization and distillation yield 2-chloropyridine and 2,6-dichloropyridine with controlled selectivity.

This method reduces activation energy and reaction time, improves selectivity for 2-chloropyridine (which can be converted to 3-chloropyridine via further steps), and is environmentally friendlier due to reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-3-chloropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding ethyl-substituted pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: Ethyl-substituted pyridines are obtained.

Scientific Research Applications

2-(2-Bromoethyl)-3-chloropyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-3-chloropyridine involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the chlorine and bromine atoms, which make the ethyl group more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

Table 1: Key Physical Properties of Selected Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2-(2-Bromoethyl)-3-chloropyridine C7H7BrClN 220.35 Not reported Bromoethyl and chloro substituents; potential alkylation agent
3-Bromo-2-chloropyridine C5H3BrClN 192.44 52–57 Halogens at 2- and 3-positions; used in cross-coupling reactions
5-Bromo-2-chloropyridine C5H3BrClN 192.44 70–72 Halogens at 2- and 5-positions; higher thermal stability
2-Bromo-5-chloropyridine C5H3BrClN 192.44 Not reported Positional isomer; distinct electronic effects
2-(Benzyloxy)-3-bromo-5-chloropyridine C12H9BrClNO 298.56 Not reported Benzyloxy group enhances hydrophobicity; patented in medicinal chemistry

Notes:

  • The bromoethyl group in 2-(2-Bromoethyl)-3-chloropyridine introduces a flexible alkyl chain, increasing its molecular weight compared to simpler halogenated pyridines .
  • Positional isomers (e.g., 3-Bromo-2-chloropyridine vs. 5-Bromo-2-chloropyridine) exhibit distinct melting points due to differences in molecular packing and halogen interactions .

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